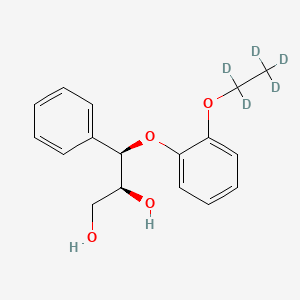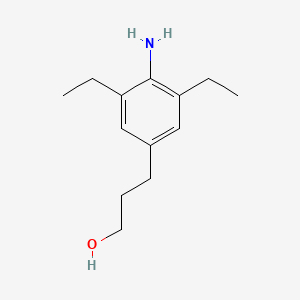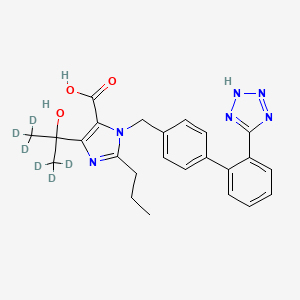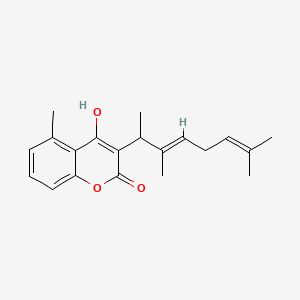
Didesmethyl Sibutramine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . It is a known human metabolite of Desmethylsibutramine .
Molecular Structure Analysis
The molecular structure of Didesmethyl Sibutramine-d6 is represented by the formula C15H22ClN .Scientific Research Applications
Neurology Research
“Didesmethyl Sibutramine-d6” is used in neurology research . It is part of the research tools used in studying various neurological conditions. This includes areas such as Alzheimer’s, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Addiction, Pain and Inflammation .
Stable Isotope Labeling
“Didesmethyl Sibutramine-d6” is a stable isotope-labelled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this case, “Didesmethyl Sibutramine-d6” can be used to track or determine the fate of a molecule in a complex system .
Neurotransmission Studies
“Didesmethyl Sibutramine-d6” is used in neurotransmission studies . It is particularly relevant in the study of 5-HT receptors,
Mechanism of Action
Target of Action
Didesmethyl Sibutramine-d6, an active metabolite of the anorectic drug sibutramine , primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological functions such as mood, appetite, and energy balance .
Mode of Action
Didesmethyl Sibutramine-d6 acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . By inhibiting the reuptake of these neurotransmitters, Didesmethyl Sibutramine-d6 promotes a sense of satiety and decreases appetite, thereby reducing food intake .
Biochemical Pathways
The therapeutic effects of Didesmethyl Sibutramine-d6 are achieved through its known mode of action as a serotonin (5-HT) and noradrenaline reuptake inhibitor (SNRI) . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure, which combine to promote and maintain weight loss .
Pharmacokinetics
Following sibutramine administration in humans, Didesmethyl Sibutramine-d6 (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The molecular and cellular effects of Didesmethyl Sibutramine-d6’s action primarily involve the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it increases the availability of these neurotransmitters, thereby enhancing their signaling . This leads to a decrease in appetite and food intake, promoting weight loss .
Action Environment
Additionally, genetic factors such as CYP2B6 genotypes can affect the metabolism and efficacy of Didesmethyl Sibutramine-d6 .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Didesmethyl Sibutramine-d6 involves the reduction of the carbonyl group in the starting material Sibutramine-d6 to form Didesmethyl Sibutramine-d6.", "Starting Materials": [ "Sibutramine-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Sibutramine-d6 is dissolved in methanol", "Sodium borohydride is slowly added to the solution at a low temperature to reduce the carbonyl group to a hydroxyl group", "The reaction mixture is then acidified with hydrochloric acid to protonate the amine group", "The resulting precipitate is filtered and washed with water", "The product is then dissolved in sodium hydroxide solution to form Didesmethyl Sibutramine-d6-d6" ] } | |
CAS RN |
1189727-93-2 |
Molecular Formula |
C15H22ClN |
Molecular Weight |
257.835 |
IUPAC Name |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |
InChI Key |
WQSACWZKKZPCHN-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
synonyms |
1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6; (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine; _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)



![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)




